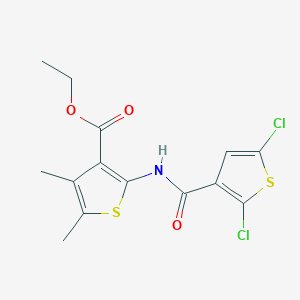

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions This particular compound is characterized by the presence of two thiophene rings, each substituted with different functional groups, including ethyl ester, dichloro, and carboxamido groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Dichlorothiophene Intermediate

Starting Material: 2,5-dichlorothiophene

Reaction: Chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Conditions: Room temperature, inert atmosphere.

-

Amidation Reaction

Intermediate: 2,5-dichlorothiophene-3-carboxylic acid

Reaction: Conversion to the corresponding amide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and an amine source.

Conditions: Room temperature, dry solvent (e.g., dichloromethane).

-

Formation of the Dimethylthiophene Ring

Starting Material: 2,5-dimethylthiophene

Reaction: Electrophilic substitution to introduce the carboxylate group.

Conditions: Elevated temperature, acidic catalyst.

-

Esterification

Intermediate: 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylic acid

Reaction: Esterification with ethanol in the presence of a strong acid like sulfuric acid.

Conditions: Reflux, removal of water by azeotropic distillation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and safer handling of reactive intermediates. Additionally, purification steps such as crystallization, distillation, and chromatography would be scaled up to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, chromium trioxide.

Conditions: Acidic or basic medium, elevated temperature.

Products: Oxidized derivatives such as carboxylic acids or sulfoxides.

-

Reduction

Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Conditions: Anhydrous conditions for lithium aluminum hydride, room temperature and pressure for catalytic hydrogenation.

Products: Reduced derivatives such as alcohols or amines.

-

Substitution

Reagents: Nucleophiles like amines, thiols, or alkoxides.

Conditions: Room temperature to reflux, polar aprotic solvents.

Products: Substituted thiophene derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Iron(III) chloride, sulfuric acid.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its dichloro and carboxamido groups may interact with proteins and nucleic acids, providing insights into binding mechanisms and potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the thiophene ring and the dichloro substitution may confer bioactivity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The dichloro and carboxamido groups can form specific interactions with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Uniqueness

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties The combination of dichloro and carboxamido groups on the thiophene ring enhances its reactivity and potential for forming diverse chemical bonds

Actividad Biológica

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This article explores its biological activity, focusing on antibacterial properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiophene ring with multiple substituents, including:

- Dichlorothiophene moiety

- Carboxamide and carboxylate functional groups

- Dimethyl substitutions

Molecular Formula and Properties

- Molecular Formula : C14H12Cl2N2O4S2

- Molecular Weight : 367.23 g/mol

Antibacterial Activity

Recent studies have highlighted the potential antibacterial properties of thiophene derivatives. In particular, compounds structurally related to this compound have shown significant activity against various bacterial strains.

Case Study: Antibacterial Testing

A comparative study evaluated the antibacterial efficacy of several thiophene derivatives against multidrug-resistant strains of Salmonella Typhi. The results indicated that derivatives with similar structural motifs exhibited minimum inhibitory concentration (MIC) values ranging from 3.125 mg/mL to 50 mg/mL.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 3.125 | XDR Salmonella Typhi |

| Compound B | 6.25 | XDR Salmonella Typhi |

| Ethyl 2-(2,5-dichlorothiophene...) | TBD | TBD |

The antibacterial activity is hypothesized to stem from:

- Inhibition of bacterial cell wall synthesis

- Disruption of membrane integrity

- Interference with metabolic pathways

Molecular docking studies suggest that the dichlorothiophene moiety plays a crucial role in binding to bacterial targets, enhancing the compound's efficacy.

Key Findings

The presence of halogenated thiophene rings and amide functionalities is critical for enhancing biological activity. The following points summarize important SAR insights:

- Halogen Substitution : Chlorine atoms increase lipophilicity and improve membrane penetration.

- Amide Linkage : Enhances binding affinity to biological targets due to hydrogen bonding capabilities.

Comparative Analysis

Research indicates that compounds with dual thiophene moieties exhibit superior biological activity compared to those with single thiophene structures. This observation aligns with findings from various studies exploring the relationship between molecular structure and biological function.

Propiedades

IUPAC Name |

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO3S2/c1-4-20-14(19)10-6(2)7(3)21-13(10)17-12(18)8-5-9(15)22-11(8)16/h5H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFTZIPQGCOIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.